molecular formula C19H25BrO2 B565251 6alpha-Bromo androstenedione CAS No. 61145-67-3

6alpha-Bromo androstenedione

Cat. No.: B565251
CAS No.: 61145-67-3
M. Wt: 365.311
InChI Key: HAWQRBIGKRAICT-BMSLSITRSA-N
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Description

6alpha-Bromo androstenedione, also known as (6alpha)-6-Bromoandrost-4-ene-3,17-dione, is a nonsteroidal, non-aromatizable, competitive inhibitor of aromatase. This compound binds to the active site of the enzyme aromatase, blocking the conversion of testosterone to estradiol. It has been shown to inhibit aromatase activity in vitro at an IC50 of about 5 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromo androstenedione typically involves the bromination of androstenedione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6alpha position. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as chloroform. The reaction temperature is maintained at a low level to prevent over-bromination and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve the use of biotransformation processes. For instance, phytosterols can be converted into androstenedione using microbial species such as Mycolicibacterium sp. and Mycolicibacterium neoaurum. These microorganisms are genetically modified to enhance the yield of androstenedione, which can then be brominated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Bromo androstenedione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom at the 6alpha position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6alpha-Bromoandrostenedione derivatives with additional oxygen-containing functional groups, while reduction may produce 6alpha-Bromoandrostanediol .

Scientific Research Applications

6alpha-Bromo androstenedione has a wide range of scientific research applications:

Mechanism of Action

6alpha-Bromo androstenedione exerts its effects by competitively inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By binding to the active site of aromatase, this compound prevents this conversion, leading to a decrease in estrogen levels. This mechanism is particularly useful in the treatment of estrogen-dependent conditions .

Comparison with Similar Compounds

    Androstenedione: A natural steroid hormone that serves as a precursor to testosterone and estrone.

    6alpha-Fluoro androstenedione: Similar to 6alpha-Bromo androstenedione but with a fluorine atom at the 6alpha position.

    6alpha-Chloro androstenedione: Similar to this compound but with a chlorine atom at the 6alpha position.

Comparison: this compound is unique due to its high affinity for aromatase and its non-aromatizable nature. Compared to its fluorine and chlorine analogs, the bromine derivative exhibits distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQRBIGKRAICT-BMSLSITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707259
Record name (6alpha)-6-Bromoandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61145-67-3
Record name (6alpha)-6-Bromoandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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